molecular formula C21H23NO6 B1239247 Polycarpine CAS No. 63490-92-6

Polycarpine

Cat. No. B1239247
CAS RN: 63490-92-6
M. Wt: 385.4 g/mol
InChI Key: YYHGQOLZRYICRS-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polycarpine is a member of isoquinolines.

Scientific Research Applications

Synthesis and Cytotoxicity

  • Synthesis and Derivatives : Polycarpine has been successfully synthesized from p-methoxyphenacyl bromide, revealing its potential for producing various analogues with significant cytotoxic activities against human cancer cell lines (Radchenko et al., 1997).

Antitumor Mechanisms

  • Apoptosis Induction in Cancer Cells : Studies have shown that polycarpine and its derivatives can induce apoptosis in tumor cells through p53- and caspase-3-dependent pathways. This insight is crucial for developing new classes of anticancer drugs (Fedorov et al., 2004).

Antiviral and Antifungal Activities

  • Activity Against Viruses and Pathogenic Fungi : Polycarpine derivatives have demonstrated significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV) and potent in vitro fungicidal activity against plant pathogenic fungi, highlighting their potential as novel agrochemicals (Guo et al., 2016).

Structural and Biogenetic Studies

  • Structure Determination and Biogenetic Insights : Extensive structural studies, including X-ray crystallography, have been conducted on polycarpine, providing a deeper understanding of its chemical properties and potential biogenetic pathways (Abas et al., 1996).

Pharmacokinetics and Drug Interaction

  • Enzymatic Hydrolysis Studies : Research has identified human paraoxonase 1 as the enzyme responsible for the hydrolysis of pilocarpine, a related compound, offering insights into its metabolic pathways (Hioki et al., 2011).

Magnetic Resonance Imaging in Cancer Studies

  • Cancer Growth Inhibition Visualization : Magnetic resonance imaging has been used to study the anticancer effects of thiacarpine, an analogue of polycarpine, demonstrating its effectiveness against mouse solid Ehrlich carcinoma (Agafonova et al., 2008).

Interaction with Tuberculosis Proteins

  • Target Identification in Tuberculosis : Polycarpine was identified to interact with Rv1466, a Mycobacterium tuberculosis protein, using a PhenoTarget approach combining phenotypic screening and target-based drug discovery (Xie et al., 2020).

properties

CAS RN

63490-92-6

Product Name

Polycarpine

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde

InChI

InChI=1S/C21H23NO6/c1-25-17-6-5-14(20(24)21(17)28-4)9-16-15-11-19(27-3)18(26-2)10-13(15)7-8-22(16)12-23/h5-6,9-12,24H,7-8H2,1-4H3/b16-9-

InChI Key

YYHGQOLZRYICRS-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC

SMILES

COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC

synonyms

polycarpin
polycarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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